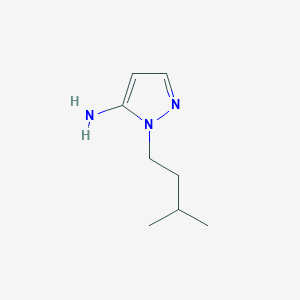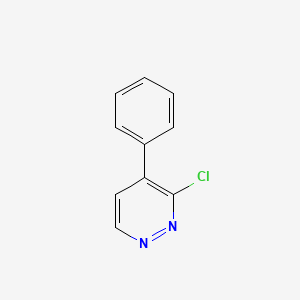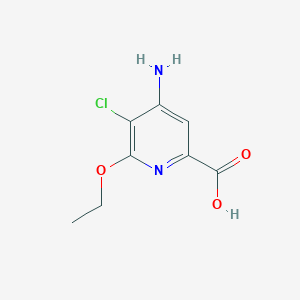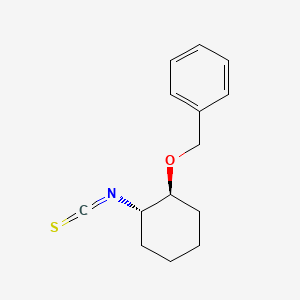
Fenóxido de litio
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium phenoxide, also known as phenol lithium salt, is an organolithium compound with the chemical formula C6H5OLi. It is commonly used in organic synthesis and serves as a reagent in various chemical reactions. The compound is typically found as a solution in tetrahydrofuran (THF) and is known for its reactivity and utility in forming carbon-carbon bonds.
Aplicaciones Científicas De Investigación
Lithium phenoxide is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and in the preparation of various aromatic compounds.
Biology: Lithium phenoxide is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: The compound is involved in the production of drugs and therapeutic agents.
Industry: It is used in the manufacture of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
Target of Action
Lithium Phenoxide, like other lithium compounds, primarily targets enzymes that have magnesium as a co-factor . One such enzyme is the lithium-sensitive enzyme glycogen synthase kinase 3-beta (GSK-3β) . GSK-3β is known to play a crucial role in various cellular processes, including the regulation of gene transcription and synaptic plasticity .
Mode of Action
Lithium Phenoxide exerts its effects by competing for macromolecular sites that are relatively specific for other cations, most especially for sodium and magnesium . For instance, it has been shown to inhibit the activity of GSK-3β, a key enzyme in several cellular processes . This inhibition is thought to occur through competition with magnesium ions, which are necessary for the activation of GSK-3β .
Biochemical Pathways
Lithium Phenoxide affects several biochemical pathways. One of the key pathways is the dopamine pathway, where lithium decreases presynaptic dopamine activity and inactivates postsynaptic G protein, reducing excitatory neurotransmission in the brain . Another pathway affected by lithium is the glutamate pathway. Lithium enhances inhibitory neurotransmission by downregulating the NMDA receptor and inhibiting the myoinositol second messenger system directly .
Pharmacokinetics
Lithium compounds are generally known to be absorbed rapidly and almost completely after oral administration . The half-life of lithium in the human body is approximately 24 hours .
Result of Action
The molecular and cellular effects of Lithium Phenoxide’s action are diverse. It has been shown to have neuroprotective effects, potentially slowing down the progression of neurodegenerative diseases . It also has effects on neurotransmission, affecting both excitatory and inhibitory neurotransmission .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Lithium Phenoxide. For instance, the concentration of lithium in the environment can affect its bioavailability and toxicity . Furthermore, the pH of the environment can influence the absorption and distribution of lithium in the body . Therefore, careful consideration of these factors is crucial when using Lithium Phenoxide.
Análisis Bioquímico
Biochemical Properties
Lithium phenoxide plays a significant role in biochemical reactions, particularly in the Kolbe-Schmitt reaction, where it is used to synthesize salicylic acid . In this reaction, lithium phenoxide interacts with carbon dioxide to form salicylic acid, a precursor for aspirin. The compound also interacts with various enzymes and proteins, influencing their activity. For instance, lithium phenoxide can inhibit the activity of certain enzymes by binding to their active sites, thereby altering their function .
Cellular Effects
Lithium phenoxide has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, lithium phenoxide can modulate the activity of glycogen synthase kinase-3 (GSK-3), a key enzyme in cell signaling pathways . By inhibiting GSK-3, lithium phenoxide can alter gene expression and promote neuroprotective effects. Additionally, lithium phenoxide has been shown to affect the inositol signaling pathway, which is crucial for cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of lithium phenoxide involves its interaction with various biomolecules. At the molecular level, lithium phenoxide exerts its effects by binding to specific sites on enzymes and proteins, leading to their inhibition or activation. For instance, in the Kolbe-Schmitt reaction, lithium phenoxide binds to carbon dioxide, facilitating its conversion to salicylic acid . Additionally, lithium phenoxide can inhibit the activity of GSK-3 by binding to its active site, thereby modulating downstream signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of lithium phenoxide can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that lithium phenoxide is relatively stable under standard laboratory conditions, but its activity can decrease over time due to degradation . Long-term exposure to lithium phenoxide in in vitro and in vivo studies has shown that it can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of lithium phenoxide vary with different dosages in animal models. At low doses, lithium phenoxide has been shown to have neuroprotective effects, promoting cell survival and function . At high doses, the compound can exhibit toxic effects, leading to adverse outcomes such as cell death and impaired cellular function . Threshold effects have been observed, where the beneficial effects of lithium phenoxide are seen at specific dosage ranges, beyond which toxic effects become prominent .
Metabolic Pathways
Lithium phenoxide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. One of the key pathways influenced by lithium phenoxide is the inositol signaling pathway, where it inhibits the activity of inositol monophosphatase, leading to altered levels of inositol phosphates . This inhibition affects various cellular processes, including cell signaling and metabolism. Additionally, lithium phenoxide can modulate the activity of enzymes involved in glucose metabolism, further influencing cellular metabolic pathways .
Transport and Distribution
The transport and distribution of lithium phenoxide within cells and tissues are mediated by specific transporters and binding proteins. Lithium phenoxide can be transported across cell membranes via sodium myo-inositol transporters, which facilitate its uptake into cells . Once inside the cell, lithium phenoxide can bind to various proteins, influencing its localization and accumulation. The compound’s distribution within tissues is also influenced by its interaction with binding proteins that regulate its transport and storage .
Subcellular Localization
Lithium phenoxide exhibits specific subcellular localization, which affects its activity and function. The compound can be localized to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Targeting signals and post-translational modifications play a crucial role in directing lithium phenoxide to specific subcellular compartments. For instance, lithium phenoxide can be directed to the nucleus, where it can influence gene expression by interacting with transcription factors . Additionally, its localization to mitochondria can affect cellular metabolism and energy production .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Lithium phenoxide can be prepared by reacting phenol with lithium metal in an aprotic solvent such as toluene. The reaction is typically carried out under a nitrogen atmosphere to prevent oxidation. The mixture is heated under reflux with stirring for an extended period, usually around 36 hours. The resulting lithium phenoxide is then isolated by removing the solvent under reduced pressure and washing the residue with hexane .
Industrial Production Methods: In industrial settings, lithium phenoxide is produced using similar methods but on a larger scale. The process involves the use of high-purity phenol and lithium metal, and the reaction is conducted in large reactors equipped with efficient stirring and temperature control systems. The product is then purified and concentrated to the desired specifications.
Types of Reactions:
Oxidation: Lithium phenoxide can undergo oxidation to form quinones. This reaction typically requires strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form phenol using reducing agents like lithium aluminum hydride.
Substitution: Lithium phenoxide is highly reactive towards electrophilic aromatic substitution reactions. It can react with various electrophiles to form substituted phenols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Quinones.
Reduction: Phenol.
Substitution: Substituted phenols.
Comparación Con Compuestos Similares
Sodium phenoxide: Similar to lithium phenoxide but uses sodium instead of lithium. It is less reactive due to the larger ionic radius of sodium.
Potassium phenoxide: Another similar compound with potassium. It is even less reactive than sodium phenoxide due to the larger size of potassium ions.
Uniqueness of Lithium Phenoxide: Lithium phenoxide is unique due to its high reactivity and ability to form strong bonds with electrophiles. The small ionic radius of lithium allows for closer interaction with the aromatic ring, making it more effective in nucleophilic aromatic substitution reactions compared to its sodium and potassium counterparts .
Propiedades
Número CAS |
555-24-8 |
|---|---|
Fórmula molecular |
C6H6LiO |
Peso molecular |
101.1 g/mol |
Nombre IUPAC |
lithium;phenoxide |
InChI |
InChI=1S/C6H6O.Li/c7-6-4-2-1-3-5-6;/h1-5,7H; |
Clave InChI |
WAVGXIXQMBSEMK-UHFFFAOYSA-N |
SMILES |
[Li+].C1=CC=C(C=C1)[O-] |
SMILES canónico |
[Li].C1=CC=C(C=C1)O |
Key on ui other cas no. |
555-24-8 |
Pictogramas |
Flammable; Corrosive |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![5-Methyloxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B1600886.png)
![7-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1600887.png)



